Tert-butyl 4-(2-ethoxy-2-oxoethyl)-4-fluoropiperidine-1-carboxylate
Overview
Description
Tert-butyl 4-(2-ethoxy-2-oxoethyl)-4-fluoropiperidine-1-carboxylate is a biochemical used for proteomics research . It has a molecular weight of 271.35 .
Synthesis Analysis
This compound and its derivatives serve as useful building blocks or intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .Molecular Structure Analysis
The molecule of this compound is linear in shape with the ethyl acetate moiety adopting a fully extended conformation .Chemical Reactions Analysis
The compound is used as a reactant for synthesis of Pim-1 inhibitors and selective GPR119 agonists for type II diabetes . It also serves as a building block in the synthesis of (S)-quinuclidine-2-carboxylic acid .Physical and Chemical Properties Analysis
The compound is a solid with a molecular weight of 271.35 . Its IUPAC name is tert-butyl 4-(2-ethoxy-2-oxoethyl)-1-piperidinecarboxylate .Scientific Research Applications
Environmental Biodegradation
Research on the biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater provides insights into the microbial degradation of gasoline ether oxygenates. Microorganisms capable of degrading ETBE through aerobic processes have been identified, highlighting the potential for bioaugmentation and biostimulation strategies in treating contaminated groundwater. This research may offer parallel insights into the environmental fate and potential bioremediation strategies for related compounds, including Tert-butyl 4-(2-ethoxy-2-oxoethyl)-4-fluoropiperidine-1-carboxylate, if they share similar chemical structures and behaviors (Thornton et al., 2020).
Synthetic Routes and Applications
The synthetic routes of certain pharmaceuticals, such as vandetanib, have been explored, analyzing different methods to find suitable industrial production routes. This research, focusing on compounds like tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate, underscores the importance of developing efficient synthetic pathways for complex molecules. Understanding these methods can be crucial for the scalable production of related compounds, including this compound, and their application in pharmaceuticals (Mi, 2015).
Microbial Degradation
The microbial degradation of methyl tert-butyl ether (MTBE) and tert-butyl alcohol (TBA) in the subsurface environment has been reviewed, including the pathways and microorganisms involved. This research provides a foundation for understanding how similar compounds, possibly including this compound, might behave in environmental contexts and the potential for their microbial degradation (Schmidt et al., 2004).
Environmental Occurrence and Toxicity
A review of synthetic phenolic antioxidants, including their environmental occurrence, fate, and toxicity, offers a broader perspective on how chemically synthesized compounds interact with the environment and biota. Though not directly related, understanding the impact of such compounds can inform safety and environmental stewardship practices for handling this compound (Liu & Mabury, 2020).
Safety and Hazards
Future Directions
The compound and its derivatives have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities . Due to its easy modificability, proper alkality, water solubility, and the capacity for the formation of hydrogen bonds and adjustment of molecular physicochemical properties, the incorporation of the piperazine ring is considered as an important synthetic strategy in the field of drug discovery . This suggests potential future directions in the development of new drugs and therapies.
Properties
IUPAC Name |
tert-butyl 4-(2-ethoxy-2-oxoethyl)-4-fluoropiperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24FNO4/c1-5-19-11(17)10-14(15)6-8-16(9-7-14)12(18)20-13(2,3)4/h5-10H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVJPCDFEDFIYAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1(CCN(CC1)C(=O)OC(C)(C)C)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24FNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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